Boc-3-amino-L-tyrosine
Overview
Description
Boc-3-amino-L-tyrosine is a compound with the molecular formula C14H20N2O5 . It is a derivative of tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Boc-3-amino-L-tyrosine involves the protection of the amino function of tyrosine with a Boc group . This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc group can be cleaved by mild acidolysis . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .
Molecular Structure Analysis
The molecular weight of Boc-3-amino-L-tyrosine is 296.32 g/mol . The compound has a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .
Chemical Reactions Analysis
The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Physical And Chemical Properties Analysis
Boc-3-amino-L-tyrosine has a molecular weight of 296.32 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 296.13722174 g/mol . The topological polar surface area of the compound is 122 Ų .
Scientific Research Applications
Peptide Synthesis and Modifications : Boc-3-amino-L-tyrosine derivatives are used in peptide synthesis, particularly in the development of opioid peptidomimetics. A study by Bender et al. (2015) discusses the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its incorporation into opioid ligands, highlighting its significance in enhancing the potency of these compounds (Bender et al., 2015).
Chemical Synthesis and Stability : Research by Garbay-Jaureguiberry et al. (1992) focuses on the improved synthesis of modified amino acids, including N-Boc protected derivatives for use in solid-phase peptide synthesis. This indicates the role of Boc-3-amino-L-tyrosine in facilitating stable and efficient synthesis of complex peptides (Garbay-Jaureguiberry et al., 1992).
Radioisotope Labeling and Imaging : Hess et al. (2002) describe the synthesis of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, via regiospecific fluoro-de-stannylation, demonstrating its potential use in imaging protein metabolism in vivo using positron emission tomography (Hess et al., 2002).
Enzyme Inhibition Studies : A study by Ahmad et al. (1992) discusses the synthesis of 2,3-methano-m-tyrosines and their role as inhibitors of L-aromatic amino acid decarboxylase, highlighting the use of Boc-protected tyrosine derivatives in biochemical studies of enzyme inhibition (Ahmad et al., 1992).
Molecular Recognition and Chromatography : The work of Lin et al. (2007) on molecularly imprinted polymers using Nα-protected amino acid like Boc-L-Tyr shows the importance of Boc-3-amino-L-tyrosine in chromatographic studies for molecular recognition (Lin et al., 2007).
Solid-Phase Synthesis of Bioactive Peptides : González-Muñiz et al. (2009) report the synthesis of a fully active analogue of cholecystokinin using Boc-Phe as a substitute for Boc-Tyr(SO3H) in CCK8, illustrating the utility of Boc-protected tyrosine derivatives in the solid-phase synthesis of bioactive peptides (González-Muñiz et al., 2009).
Safety And Hazards
Safety measures for handling Boc-3-amino-L-tyrosine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSZPLLLMNLBY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-amino-L-tyrosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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